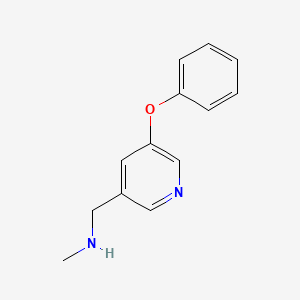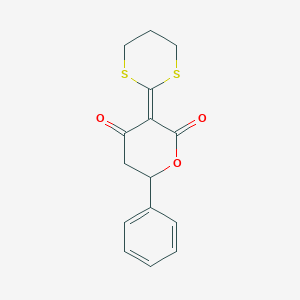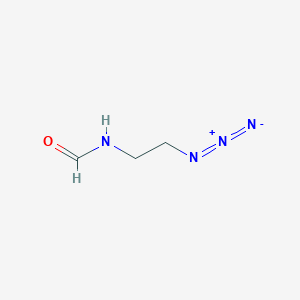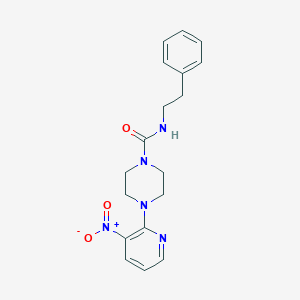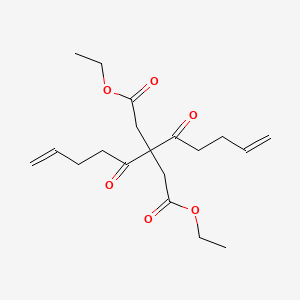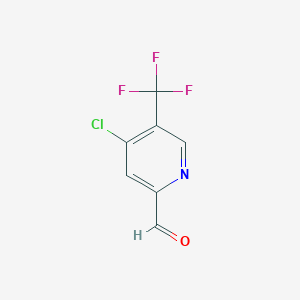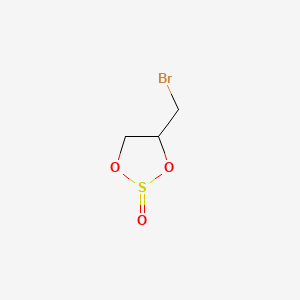
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one is an organosulfur compound that features a bromomethyl group attached to a dioxathiolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of a dioxathiolanone derivative with bromomethane in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include methyl derivatives and other reduced forms.
Scientific Research Applications
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of biologically active compounds and pharmaceuticals.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as a key intermediate. The dioxathiolanone ring provides stability and influences the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-Bromobenzonitrile
- 4-(Bromomethyl)benzene
Uniqueness
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one is unique due to the presence of the dioxathiolanone ring, which imparts distinct chemical properties and reactivity. Unlike simple bromomethyl derivatives, the dioxathiolanone ring provides additional stability and influences the compound’s behavior in chemical reactions. This makes it a valuable intermediate in organic synthesis and materials science.
Properties
CAS No. |
922499-19-2 |
|---|---|
Molecular Formula |
C3H5BrO3S |
Molecular Weight |
201.04 g/mol |
IUPAC Name |
4-(bromomethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C3H5BrO3S/c4-1-3-2-6-8(5)7-3/h3H,1-2H2 |
InChI Key |
CJBNLBJVXVJNDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OS(=O)O1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


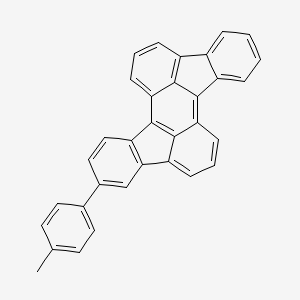
![3,5-Dichloro-n-[(4-fluoro-1-propylpiperidin-4-yl)methyl]benzamide](/img/structure/B14186047.png)
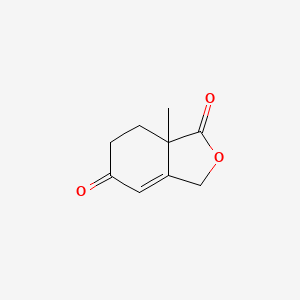
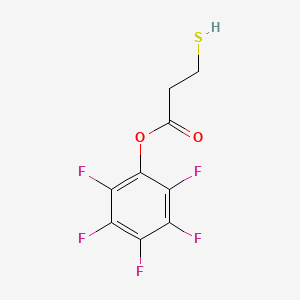
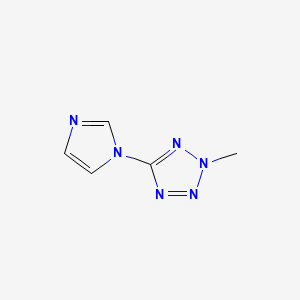
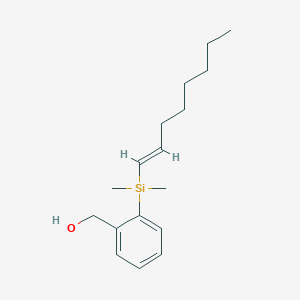
![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)
![1-Methyl-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186099.png)
